molecular formula C26H23Cl2N3O7 B12042756 [4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate CAS No. 477729-90-1

[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

Cat. No.: B12042756
CAS No.: 477729-90-1
M. Wt: 560.4 g/mol
InChI Key: KRQCZDYKDVVTLM-VVEOGCPPSA-N
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Description

[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique chemical properties may allow it to target specific pathways involved in diseases such as cancer or neurodegenerative disorders.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The compound may act by inhibiting or activating specific proteins, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to interact with specific biological targets also makes it a valuable tool in scientific research and drug development.

Properties

CAS No.

477729-90-1

Molecular Formula

C26H23Cl2N3O7

Molecular Weight

560.4 g/mol

IUPAC Name

[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C26H23Cl2N3O7/c1-35-21-10-16(11-22(36-2)24(21)37-3)25(33)29-14-23(32)31-30-13-15-4-7-18(8-5-15)38-26(34)19-9-6-17(27)12-20(19)28/h4-13H,14H2,1-3H3,(H,29,33)(H,31,32)/b30-13+

InChI Key

KRQCZDYKDVVTLM-VVEOGCPPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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